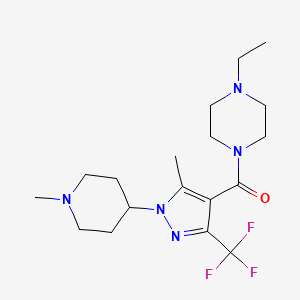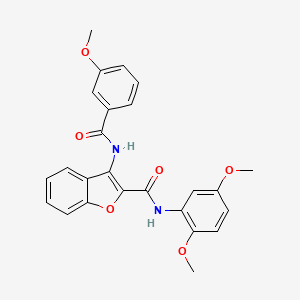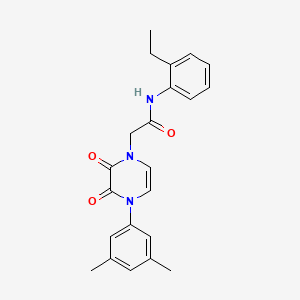![molecular formula C7H5N3O2 B2886416 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid CAS No. 1935072-38-0](/img/structure/B2886416.png)
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been isolated from various sources, including plants, microbes, soil, and marine life .
Molecular Structure Analysis
The linear formula of this compound is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- Switchable Synthesis of Pyrroles and Pyrazines : Research shows that derivatives of 5H-Pyrrolo[2,3-b]pyrazine can be synthesized through Rh(II)-catalyzed reactions, demonstrating the compound's utility in producing structurally diverse pyrroles and pyrazines. The nature of the catalyst and reaction conditions dictate the product distribution, highlighting the compound's flexibility in synthetic chemistry (Rostovskii et al., 2017).
Structural Chemistry
- Metal-Organic Frameworks (MOFs) : The compound has been implicated in the formation of discrete hexameric water clusters within metal-organic frameworks. These frameworks exhibit unique structural properties, such as the ability to encapsulate water molecules, demonstrating the compound's potential in designing novel MOF structures (Ghosh & Bharadwaj, 2004).
Peptidomimetics Design
- Synthesis of Peptidomimetics : A range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been designed and synthesized, showcasing the compound's applicability in peptidomimetic design. These derivatives were efficiently synthesized, indicating the potential for 5H-Pyrrolo[2,3-b]pyrazine derivatives in developing novel peptidomimetics with possible therapeutic applications (Biitseva et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid, have shown a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has been found to exhibit significant activity on kinase inhibition . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It is known that the compound interacts with its kinase targets, leading to their inhibition . This inhibition can disrupt the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by the kinases it inhibits . These could include pathways involved in cell cycle progression, apoptosis, and other cellular functions . The downstream effects of these disruptions would depend on the specific kinases inhibited and the roles they play in the cell .
Pharmacokinetics
One study found that a compound with a similar structure exhibited good metabolic stability , suggesting that this compound might also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action would be the result of its inhibition of its kinase targets . This could lead to changes in various cellular processes, potentially including altered cell cycle progression, apoptosis, and other functions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the presence of other molecules that can interact with the compound, the pH and temperature of the environment, and other factors . .
Eigenschaften
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDIRDCONZPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)




![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)
![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)





![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)